4-Aminobutane-1,2-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

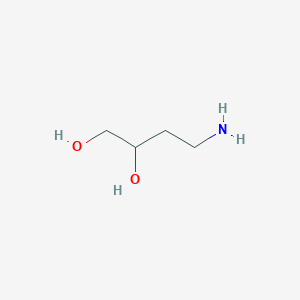

Structure

3D Structure

Properties

IUPAC Name |

4-aminobutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c5-2-1-4(7)3-6/h4,6-7H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZSRJNMSIMAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558977 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83430-32-4 | |

| Record name | 4-Aminobutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-1,2-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 4-Aminobutane-1,2-diol

Introduction

4-Aminobutane-1,2-diol is a chiral amino alcohol with potential applications in the synthesis of novel pharmaceutical compounds and as a building block in medicinal chemistry. Its structure, possessing both amine and diol functionalities, allows for a variety of chemical modifications, making it a versatile scaffold. A thorough understanding of its spectroscopic properties is paramount for researchers in synthesis, process development, and quality control to unambiguously confirm its identity, purity, and structure.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound is as follows:

This structure contains four distinct carbon environments and a number of labile protons (from the amine and hydroxyl groups), which will be reflected in its spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show signals for the protons at each carbon. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. The spectrum would ideally be acquired in a solvent like DMSO-d₆ to observe the exchangeable protons of the -NH₂ and -OH groups.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale for Prediction |

| H-1 | ~3.3 - 3.5 | Multiplet | 2H | Diastereotopic protons adjacent to a stereocenter (C2) and a hydroxyl group. |

| H-2 | ~3.6 - 3.8 | Multiplet | 1H | Methine proton attached to a carbon bearing a hydroxyl group and adjacent to a methylene and another stereocenter. |

| H-3 | ~1.5 - 1.7 | Multiplet | 2H | Methylene protons adjacent to a stereocenter and a methylene group attached to nitrogen. |

| H-4 | ~2.8 - 3.0 | Multiplet | 2H | Methylene protons adjacent to the amino group. |

| -NH₂ | Variable | Broad Singlet | 2H | Exchangeable protons of the primary amine. |

| C1-OH | Variable | Broad Singlet | 1H | Exchangeable proton of the primary alcohol. |

| C2-OH | Variable | Broad Singlet | 1H | Exchangeable proton of the secondary alcohol. |

Rationale: The predictions are based on the analysis of related structures. For instance, in 1,2-butanediol, the protons on the carbon bearing the hydroxyl groups appear in the 3.2-3.8 ppm range.[1] The protons adjacent to the amino group in 4-amino-1-butanol are found around 2.7-2.9 ppm.[2] The complexity of the multiplicities arises from the presence of a chiral center at C2, which can render adjacent methylene protons diastereotopic, leading to more complex splitting patterns than simple first-order rules would predict.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C-1 | ~67 - 70 | Carbon of a primary alcohol, deshielded by the oxygen atom. |

| C-2 | ~72 - 75 | Carbon of a secondary alcohol, deshielded by the oxygen atom. |

| C-3 | ~33 - 36 | Aliphatic methylene carbon. |

| C-4 | ~40 - 43 | Methylene carbon attached to the nitrogen atom. |

Rationale: These predictions are derived from the known chemical shifts of similar molecules. For example, in 1,2-butanediol, the carbons bearing the hydroxyl groups resonate at approximately 67 ppm and 73 ppm. The carbon attached to the nitrogen in aminoalkanols typically appears in the 40-50 ppm range.

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the steps for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing exchangeable protons.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, using the solvent lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more).

-

To confirm the identity of exchangeable protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the -OH and -NH₂ protons will diminish or disappear.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

-

NMR Workflow Diagram

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound will be characterized by the presence of O-H, N-H, C-H, C-O, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Amine | N-H stretch | 3300 - 3500 | Medium (doublet for primary amine) |

| Alkane | C-H stretch | 2850 - 3000 | Medium to Strong |

| Amine | N-H bend | 1590 - 1650 | Medium |

| Alcohol | C-O stretch | 1050 - 1150 | Strong |

| Amine | C-N stretch | 1020 - 1250 | Medium |

Rationale: The broad O-H stretching band is a hallmark of alcohols and is due to hydrogen bonding. Primary amines typically show two N-H stretching bands (symmetric and asymmetric). The C-H stretching and bending vibrations are characteristic of the alkane backbone. The C-O and C-N stretching vibrations confirm the presence of the alcohol and amine functionalities, respectively.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film between salt plates (NaCl or KBr) is suitable. ATR is often the simplest method.

-

ATR: Place a small amount of the sample directly on the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal (or KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

IR Spectroscopy Workflow Diagram

Caption: General workflow for IR spectroscopy using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₄H₁₁NO₂, Molecular Weight: 105.14 g/mol ), the mass spectrum will provide the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 105. Depending on the ionization method (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ at m/z = 106 may be more prominent.

-

Major Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atoms is a common fragmentation pathway.

-

Loss of CH₂OH (m/z = 31) would lead to a fragment at m/z = 74.

-

Cleavage between C2 and C3 could lead to fragments at m/z = 60 (HOCH-CH₂OH) and m/z = 45 (NH₂-CH₂-CH₂).

-

A prominent peak at m/z = 30 corresponding to [CH₂=NH₂]⁺ is characteristic of primary amines.

-

-

Dehydration: Loss of a water molecule (m/z = 18) from the molecular ion could result in a peak at m/z = 87.

-

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

| 106 | [M+H]⁺ |

| 105 | [M]⁺ |

| 87 | [M-H₂O]⁺ |

| 74 | [M-CH₂OH]⁺ |

| 60 | [HOCH-CH₂OH]⁺ |

| 45 | [NH₂-CH₂-CH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water. The solvent should be compatible with the chosen ionization technique.

-

-

Instrumentation and Ionization:

-

Use a mass spectrometer equipped with an appropriate ionization source. ESI is a soft ionization technique well-suited for polar molecules like this compound and is likely to produce the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a harder technique that will induce more fragmentation.

-

The instrument can be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-200).

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the ion of interest.

-

For fragmentation studies (MS/MS), the parent ion of interest (e.g., m/z = 106) can be isolated and fragmented by collision-induced dissociation (CID) to confirm the proposed fragmentation patterns.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for mass spectrometry analysis.

Conclusion

The structural elucidation of this compound relies on a combination of modern spectroscopic techniques. This guide provides a robust predictive framework for the ¹H NMR, ¹³C NMR, IR, and mass spectra of this molecule, based on sound chemical principles and data from analogous compounds. By following the detailed experimental protocols outlined herein, researchers can confidently acquire and interpret the necessary data to verify the synthesis and purity of this compound, enabling its further use in drug discovery and development. The combination of these techniques provides a self-validating system for the comprehensive characterization of this important chemical entity.

References

-

PubChem. This compound hydrochloride. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Solubility of 4-Aminobutane-1,2-diol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 4-aminobutane-1,2-diol, a molecule of interest in pharmaceutical research and development. By synthesizing known physicochemical properties with data from structurally analogous compounds, this document offers a robust framework for understanding and predicting its behavior in various solvent systems. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's solubility for formulation, synthesis, and analytical applications.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery and formulation to its ultimate bioavailability and therapeutic efficacy. For a molecule like this compound, which possesses both polar hydroxyl and amino functional groups, a nuanced understanding of its interactions with different solvents is paramount. This guide delves into the structural features of this compound to predict its solubility profile and provides actionable protocols for its empirical determination.

Molecular Structure and Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₄H₁₁NO₂) possesses a flexible four-carbon backbone with three key functional groups: a primary amine (-NH₂) and two hydroxyl groups (-OH) at positions 1 and 2.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 105.14 g/mol | |

| XLogP3-AA (Predicted) | -2.1 | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 3 | |

| Rotatable Bond Count | 3 | |

| pKa (Predicted) | Basic: ~9.5-10.5 (amine), Acidic: ~14-15 (hydroxyls) | Inferred from similar structures |

The presence of multiple hydrogen bond donors and acceptors, combined with a low predicted octanol-water partition coefficient (XLogP3-AA of -2.1), strongly suggests a hydrophilic nature and high affinity for polar solvents.

Predicted Solubility Profile: A Qualitative Assessment

Diagram: Intermolecular Interactions of this compound in Polar Protic Solvents

Caption: Hydrogen bonding between this compound and water molecules.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)

Prediction: High Solubility / Miscible.

The primary amine and two hydroxyl groups of this compound can readily participate in hydrogen bonding with polar protic solvents. The high polarity of these solvents will effectively solvate the polar functional groups of the molecule. Structurally similar compounds, such as 1,2-butanediol, are miscible with water and soluble in ethanol. Therefore, this compound is expected to exhibit excellent solubility in water and other polar protic solvents.

Polar Aprotic Solvents (e.g., DMSO, Acetone)

Prediction: Good to Moderate Solubility.

Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetone can act as hydrogen bond acceptors but not donors. While they can interact with the hydroxyl and amino protons of this compound, the solvation is generally less effective than with protic solvents. The related compound 2-aminobutane shows solubility in acetone. It is therefore anticipated that this compound will have good solubility in DMSO and moderate solubility in acetone.

Nonpolar Solvents (e.g., Hexane, Toluene)

Prediction: Poor to Insoluble.

Nonpolar solvents lack the ability to form significant electrostatic interactions or hydrogen bonds with the highly polar functional groups of this compound. The principle of "like dissolves like" suggests that the molecule will have very limited solubility in such solvents. The hydrocarbon backbone is too short to impart significant nonpolar character. For instance, 1,2-butanediol is insoluble in hydrocarbons.

Table: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High / Miscible | Strong hydrogen bonding (donor and acceptor) and dipole-dipole interactions. |

| Polar Aprotic | DMSO, Acetone, DMF | Good to Moderate | Hydrogen bond acceptance and dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Poor / Insoluble | Lack of favorable intermolecular interactions to overcome solute-solute forces. |

Experimental Determination of Solubility: Protocols

To obtain quantitative solubility data, standardized experimental methods are essential. The following are recommended protocols for determining the solubility of this compound.

Equilibrium Solubility Method (Shake-Flask)

This is a widely accepted method for determining the thermodynamic solubility of a compound.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Workflow for the equilibrium solubility (shake-flask) method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath at 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration through a solvent-compatible, non-adsorptive filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS), Gas Chromatography (GC) if the compound is thermally stable and volatile, or Quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: Express the solubility in the desired units (e.g., mg/mL, mol/L).

Polythermal Method

This method is useful for determining the temperature dependence of solubility.

Step-by-Step Protocol:

-

Preparation: Prepare a series of samples with known concentrations of this compound in the solvent of interest.

-

Heating and Cooling Cycles: Subject each sample to controlled heating and cooling cycles while monitoring for the dissolution and precipitation of the solid phase, often visually or with a turbidity sensor.

-

Temperature Determination: The temperature at which the last solid particle dissolves upon heating is recorded as the saturation temperature for that specific concentration.

-

Solubility Curve: Plot the concentration versus the saturation temperature to generate a solubility curve.

Influence of pH on Aqueous Solubility

The primary amine group in this compound is basic and will be protonated in acidic solutions. This protonation to form a cationic species will significantly increase the molecule's polarity and, consequently, its aqueous solubility.

Diagram: pH-Dependent Speciation of this compound

Caption: Ionization equilibrium of the amino group in this compound.

In basic aqueous solutions, the amine will be in its neutral, free-base form. The hydroxyl groups are very weak acids and will only deprotonate at very high pH values, which are not typically relevant for pharmaceutical applications. Therefore, the aqueous solubility is expected to be high at neutral and acidic pH and may decrease slightly at very high pH.

Safety and Handling Considerations

When conducting solubility studies, it is crucial to adhere to appropriate safety protocols. Consult the Safety Data Sheet (SDS) for this compound before handling. As a general precaution for amino alcohols, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area.

Conclusion

This technical guide provides a detailed analysis of the expected solubility of this compound based on its molecular structure and comparison with analogous compounds. It is predicted to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The aqueous solubility is expected to be pH-dependent, with increased solubility at lower pH values. For precise quantitative data, the provided experimental protocols for the shake-flask and polythermal methods are recommended. This information serves as a valuable resource for scientists and researchers in the pharmaceutical industry, enabling informed decisions in formulation development, process chemistry, and analytical method design.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Aminobutane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecules is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, aminodiols represent a critical class of scaffolds, prized for their utility in constructing complex molecular architectures. 4-Aminobutane-1,2-diol, with its chiral centers and versatile functional groups, is one such molecule of interest. However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for this compound, a critical first step is to evaluate the known hazards of structurally similar compounds. Molecules such as 1,4-diaminobutane and 4-amino-1-butanol share key functional moieties—the amino group and the hydroxyl group—that are the primary drivers of their chemical reactivity and toxicological profiles.

Based on the available data for these analogs, this compound is anticipated to exhibit the following hazards:

-

Skin and Eye Corrosion/Irritation: Aliphatic amines are well-documented as being corrosive or irritating to the skin and eyes.[1][2][3][4] Contact can lead to chemical burns and, in the case of eye contact, potentially severe and irreversible damage.[2][3] The basicity of the amino group is the underlying chemical principle for this corrosive nature.

-

Acute Toxicity (Oral, Dermal, and Inhalation): Similar aminodiols and aminoalcohols have demonstrated acute toxicity if ingested, absorbed through the skin, or inhaled.[1][3][5] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1] In severe cases, ingestion can cause significant damage to the gastrointestinal tract.[1][2]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[1][3][4][6]

GHS Classification (Predicted)

Based on data from analogous compounds, the predicted Globally Harmonized System (GHS) classification for this compound would likely include:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 1B or 2 |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Acute Toxicity, Oral | Category 4 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

It is imperative that researchers treat this compound as a hazardous substance and implement control measures commensurate with these predicted classifications.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe laboratory practice is the hierarchy of controls, which prioritizes the elimination or reduction of hazards at their source.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.[3] This is critical to prevent the inhalation of any volatile components or aerosols.

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any potential airborne contaminants.[2]

-

Eyewash Stations and Safety Showers: These emergency facilities must be readily accessible and tested regularly.[2] Their proximity is crucial in the event of accidental skin or eye contact.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is non-negotiable.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[2] A face shield should also be worn when there is a significant risk of splashing.[1]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the substance.

-

Laboratory Coat: A flame-resistant lab coat that fastens securely is required to protect against splashes and contamination of personal clothing.

-

Protective Clothing: For larger scale operations or situations with a higher risk of exposure, additional protective clothing, such as an apron or coveralls, may be necessary.[2]

-

-

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.[2]

Safe Handling and Storage Protocols: Ensuring Chemical Integrity and Researcher Safety

The causality behind stringent handling and storage protocols is rooted in preventing accidental exposure and maintaining the chemical's stability.

Handling

-

Avoid Contact: The primary directive is to avoid all direct contact with the substance.[7] Do not get it in your eyes, on your skin, or on your clothing.

-

Hygienic Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][6]

-

Grounding and Bonding: For operations that may generate static electricity, ensure that all equipment is properly grounded and bonded to prevent ignition of flammable vapors.[3]

-

Inert Atmosphere: For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent degradation.[3][6]

Storage

-

Container: Keep the container tightly closed when not in use.[1][3][4][7]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][3] A designated corrosives cabinet is recommended.

-

Incompatible Materials: Avoid storage near strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

Emergency Procedures: A Self-Validating System of Response

Preparedness is a key component of a robust safety program. The following protocols are designed to be self-validating, ensuring a swift and effective response in an emergency.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.

-

Cleanup: Carefully scoop the absorbed material into a suitable, labeled container for disposal.[2]

-

Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described in Section 2.2.

Disposal Considerations: Responsible Stewardship

All chemical waste, including unused this compound and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[1] Chemical waste generators must properly classify the waste to ensure safe and compliant disposal.[1]

Experimental Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each critical stage.

Caption: Workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

The following diagram outlines the logical relationship between identified hazards and the corresponding mitigation strategies, forming a comprehensive safety framework.

Caption: Relationship between hazards and control measures.

By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement. The foundation of a safe laboratory environment is not merely the presence of safety equipment, but the consistent and informed application of safe practices by every member of the research team.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Diaminobutane, 99%. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019, April 8). Safety Data Sheet: 1,4-Diaminobutane. Retrieved from [Link]

-

PubChem. (n.d.). This compound hydrochloride. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Diaminobutane dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminobutane-1,4-diol hydrochloride. Retrieved from [Link]

-

Chemchart. (n.d.). This compound (83430-32-4). Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-Aminobutane-1,2-diol: A Detailed Guide for Researchers

Introduction

4-Aminobutane-1,2-diol is a valuable chiral building block in synthetic organic chemistry, finding applications in the development of novel pharmaceuticals and biologically active molecules. Its vicinal diol and primary amine functionalities provide multiple points for chemical modification, making it an attractive scaffold for creating diverse molecular architectures. This application note provides detailed protocols for the synthesis of (S)-4-aminobutane-1,2-diol from two readily available chiral precursors: L-aspartic acid and (S)-malic acid. The presented methodologies are designed to be robust and scalable, offering researchers a reliable guide for obtaining this important synthetic intermediate.

The choice of precursor is often dictated by cost, availability, and the desired stereochemistry of the final product. Both L-aspartic acid and (S)-malic acid are inexpensive and commercially available in high enantiopurity, making them excellent starting points for stereospecific synthesis. The synthetic strategies outlined below leverage fundamental organic transformations, with a focus on achieving high yields and maintaining stereochemical integrity throughout the reaction sequences.

Synthetic Strategies and Mechanistic Rationale

Two primary retrosynthetic pathways for the preparation of (S)-4-aminobutane-1,2-diol are presented, originating from L-aspartic acid and (S)-malic acid.

Diagram of Synthetic Pathways

Caption: Synthetic routes to (S)-4-Aminobutane-1,2-diol.

The first approach, starting from L-aspartic acid, capitalizes on the inherent stereocenter and the existing amino group. The synthesis involves protection of the amine, conversion of the carboxylic acids to esters, followed by their reduction to the corresponding diol. The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic due to its stability under the esterification and reduction conditions and its facile removal under acidic conditions.

The second route, commencing with (S)-malic acid, necessitates the introduction of the nitrogen functionality. This is achieved by converting the secondary hydroxyl group into a good leaving group, followed by nucleophilic substitution with an azide. The azide then serves as a precursor to the primary amine. This pathway involves an inversion of stereochemistry at the C2 position due to the Sₙ2 nature of the azide displacement, ultimately leading to the desired (S)-amino diol from (S)-malic acid.

Route 1: Synthesis from L-Aspartic Acid

This synthetic pathway is a reliable method that leverages the readily available chiral pool of amino acids. The key transformations include amine protection, esterification, and reduction.

Experimental Protocol

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-aspartic acid

-

To a stirred solution of L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 eq) and stir until all solids dissolve.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Diethyl N-(tert-butoxycarbonyl)-L-aspartate

-

Dissolve the crude N-Boc-L-aspartic acid (1.0 eq) in absolute ethanol (10 volumes).

-

Cool the solution to 0 °C and slowly add thionyl chloride (2.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the diethyl ester. Purify by column chromatography on silica gel.

Step 3: Synthesis of (S)-tert-butyl (3,4-dihydroxy-1-oxobutan-2-yl)carbamate

-

Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. Handle with extreme caution under an inert atmosphere (Argon or Nitrogen) and away from moisture.[1][2]

-

To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Add a solution of Diethyl N-(tert-butoxycarbonyl)-L-aspartate (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture vigorously for 1 hour, then filter through a pad of Celite®.

-

Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure to yield the crude N-Boc protected amino diol.

Step 4: Synthesis of (S)-4-Aminobutane-1,2-diol

-

Dissolve the crude N-Boc protected amino diol from the previous step in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA).

-

Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and neutralize with a strong basic resin or by careful addition of aqueous NaOH.

-

Purification of the final product can be achieved by ion-exchange chromatography or by crystallization of a salt (e.g., hydrochloride).

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) |

| 1 | L-Aspartic Acid | (Boc)₂O, NaOH | Dioxane/Water | 12-16 | 0 to RT |

| 2 | N-Boc-L-Aspartic Acid | SOCl₂, Ethanol | Ethanol | 4-6 | Reflux |

| 3 | Diethyl N-Boc-L-aspartate | LiAlH₄ | THF | 4-6 | Reflux |

| 4 | N-Boc-amino diol | TFA | DCM | 1-2 | RT |

Route 2: Synthesis from (S)-Malic Acid

This approach provides an alternative stereospecific route to the target molecule. The key steps involve the introduction of the amine functionality via an azide intermediate.

Experimental Protocol

Step 1: Synthesis of Dimethyl (S)-malate

-

To a solution of (S)-malic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) catalytically.

-

Reflux the mixture for 6-8 hours.

-

Cool to room temperature and neutralize with solid sodium bicarbonate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to give the dimethyl ester.

Step 2: Synthesis of Dimethyl (S)-2-(methylsulfonyloxy)succinate

-

Dissolve Dimethyl (S)-malate (1.0 eq) in anhydrous dichloromethane at 0 °C.

-

Add pyridine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 2-3 hours.

-

Wash the reaction mixture with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the mesylate, which is often used directly in the next step.

Step 3: Synthesis of Dimethyl (R)-2-azidosuccinate

-

Safety Note: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[3][4][5]

-

To a solution of the crude mesylate (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.

-

Cool the mixture to room temperature and pour into water.

-

Extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

Step 4: Synthesis of (R)-4-azidobutane-1,2-diol

-

Following the safety precautions for LiAlH₄, reduce the azido diester using the procedure described in Route 1, Step 3.

Step 5: Synthesis of (S)-4-Aminobutane-1,2-diol

-

Dissolve the azido diol (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR spectroscopy - disappearance of the azide peak at ~2100 cm⁻¹).

-

Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the final product.

| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) |

| 1 | (S)-Malic Acid | H₂SO₄, Methanol | Methanol | 6-8 | Reflux |

| 2 | Dimethyl (S)-malate | MsCl, Pyridine | DCM | 2-3 | 0 |

| 3 | Dimethyl (S)-mesylsuccinate | NaN₃ | DMF | 12-16 | 60-70 |

| 4 | Dimethyl (R)-azidosuccinate | LiAlH₄ | THF | 4-6 | Reflux |

| 5 | (R)-4-azidobutane-1,2-diol | H₂, 10% Pd/C | Methanol | 4-8 | RT |

Characterization of (S)-4-Aminobutane-1,2-diol

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H NMR (D₂O): δ 1.60-1.80 (m, 2H, -CH₂-CH(OH)-), 2.90-3.10 (m, 2H, H₂N-CH₂-), 3.45 (dd, J = 11.5, 6.5 Hz, 1H, -CH(OH)CH HOH), 3.60 (dd, J = 11.5, 4.0 Hz, 1H, -CH(OH)CHH OH), 3.80-3.90 (m, 1H, -CH(OH)-).

-

¹³C NMR (D₂O): δ 35.0 (-C H₂-CH(OH)-), 40.0 (H₂N-C H₂-), 66.0 (-CH(OH)C H₂OH), 72.0 (-C H(OH)-).

-

Mass Spectrometry (ESI+): m/z 106.08 [M+H]⁺.

Safety and Handling

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water, releasing flammable hydrogen gas. It is corrosive and can cause severe skin burns and eye damage. All manipulations should be carried out under an inert atmosphere in a fume hood.[1][2][6][7]

-

Sodium Azide (NaN₃): Highly toxic if swallowed, inhaled, or in contact with skin. Contact with acids liberates very toxic hydrazoic acid gas. Can form explosive heavy metal azides. Handle with extreme care, using appropriate personal protective equipment.[3][4][5][8]

-

Thionyl Chloride (SOCl₂): Corrosive and reacts with water to release toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood.

-

Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with appropriate gloves and eye protection in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides two distinct and reliable synthetic routes for the preparation of the valuable chiral building block, (S)-4-aminobutane-1,2-diol. The choice between the L-aspartic acid and (S)-malic acid pathways will depend on the specific needs and resources of the research laboratory. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently synthesize this versatile intermediate for their drug discovery and development programs.

References

- Neumann, H. et al. (2020). ChemRxiv. DOI: 10.26434/chemrxiv.11894424.v1

- Yu, C. et al. (2020). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 22(15), 5035-5046.

- Häwecker, B. et al. (1997). U.S. Patent No. 5,705,715. Washington, DC: U.S.

- Rahman, M. M. et al. (2014). Malic Acid-Adipic Acid-Butane-1,4-diol Co-polyester for Gastro-Resistant Drug Delivery.

- Yan, X. et al. (2014). Separation and determination of D-malic acid enantiomer by reversed-phase liquid chromatography after derivatization with (R)-1-(1-naphthyl) ethylamine. Journal of the Chilean Chemical Society, 59(4), 2686-2689.

- Arntz, D. et al. (1990). U.S. Patent No. 4,973,769. Washington, DC: U.S.

- Hartmann, M. et al. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

- Sci-Hub. (n.d.). Synthesis of 4-azido sialic acid for testing against Siglec-7 and in metabolic oligosaccharide engineering.

- Carl Roth GmbH + Co. KG. (2021).

- CN111056918A - Preparation method of (S)

- Sigma-Aldrich. (2021).

- Guichard, G. et al. (2004). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)

- ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from a valid source.

- Sigma-Aldrich. (2021).

- Development of Low-Cost Manufacturing Process for 1,2,4-Butanetriol (BT) - DTIC.

- Sigma-Aldrich. (2021).

- YouTube. (2017). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol.

- Wang, C. et al. (2020). One-pot synthesis of 1,4-butanediol via the deep hydrogenation of maleic anhydride over Cu–xMo/SiO2 catalysts. Catalysis Science & Technology, 10(21), 7241-7251.

- PubMed. (n.d.).

- ResearchGate. (n.d.). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)

- ResearchGate. (n.d.). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups.

- Fisher Scientific. (2025).

- Fisher Scientific. (2010).

- YouTube. (2018). Strong Reductions using Lithium Aluminum Hydride (LAH).

- Chemos GmbH & Co.KG. (n.d.).

- Chemos GmbH & Co.KG. (n.d.).

- SciELO. (n.d.).

- Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane.

- Huc, I. et al. (2004). Switching of Chiral Induction in Helical Aromatic Oligoamides Using Solid State-Solution State Equilibrium. Journal of the American Chemical Society, 126(4), 962-963.

- NOAA. (n.d.). LITHIUM ALUMINUM HYDRIDE - CAMEO Chemicals.

- Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.

- New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet.

- YouTube. (2021). Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis.

- Google Patents. (n.d.). KR20210002638A - Polyurea composition from aspartic acid ester derived from polyaspartic acid ester and secondary heterocyclic amine.

- Automated Topology Builder. (n.d.). 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray.

Sources

Application Notes and Protocols: 4-Aminobutane-1,2-diol in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Value of 4-Aminobutane-1,2-diol as a Chiral Building Block

In the landscape of modern pharmaceutical synthesis, the demand for enantiomerically pure starting materials is paramount for the development of safe and efficacious drugs. This compound, a chiral molecule featuring both amino and diol functionalities, represents a versatile and highly valuable building block. Its stereochemical complexity, with a defined configuration at the C2 carbon, makes it an attractive starting point for the synthesis of a variety of complex pharmaceutical intermediates, obviating the need for challenging and often costly asymmetric syntheses or chiral resolutions at later stages of a synthetic route. The presence of multiple functional groups offers numerous handles for chemical modification, allowing for the construction of diverse molecular architectures.

This application note provides a detailed exploration of the use of this compound in the synthesis of a key pharmaceutical intermediate, (S)-4-amino-2-hydroxybutyric acid. This chiral amino acid is a valuable precursor in the development of therapeutics targeting the central nervous system, including potential treatments for neurological disorders such as anxiety and depression[1]. The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to leveraging the synthetic potential of this compound.

Core Application: Synthesis of (S)-4-Amino-2-hydroxybutyric Acid

The primary application highlighted in this note is the conversion of (S)-4-aminobutane-1,2-diol into (S)-4-amino-2-hydroxybutyric acid. This transformation hinges on the selective oxidation of the primary alcohol at the C1 position to a carboxylic acid, while preserving the stereocenter at C2 and the secondary alcohol. This selective oxidation is a critical step that underscores the utility of this compound as a chiral pool starting material[2].

Synthetic Strategy Overview

The overall synthetic strategy involves a three-step process:

-

Protection of the Amino Group: The primary amine is first protected to prevent its interference in the subsequent oxidation step. The tert-butoxycarbonyl (Boc) protecting group is a common and effective choice due to its stability under the planned oxidation conditions and its ease of removal under acidic conditions.

-

Selective Oxidation of the Primary Alcohol: This is the key transformation. A variety of methods can be employed for the selective oxidation of a primary alcohol in the presence of a secondary alcohol. Here, we will detail a widely used and reliable method utilizing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant. This method is known for its high selectivity for primary alcohols under mild conditions.

-

Deprotection of the Amino Group: The final step involves the removal of the Boc protecting group to yield the target amino acid, (S)-4-amino-2-hydroxybutyric acid.

Caption: Synthetic pathway from (S)-4-Aminobutane-1,2-diol to (S)-4-Amino-2-hydroxybutyric acid.

Experimental Protocols

Protocol 1: N-Boc Protection of (S)-4-Aminobutane-1,2-diol

Rationale: The protection of the amino group is crucial to prevent side reactions during the oxidation of the primary alcohol. The Boc group is chosen for its stability to the oxidative conditions and its straightforward removal.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-4-Aminobutane-1,2-diol | 105.14 | 5.0 g | 47.56 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 11.4 g | 52.31 |

| Triethylamine (Et₃N) | 101.19 | 7.3 mL | 52.31 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

Procedure:

-

Suspend (S)-4-aminobutane-1,2-diol (5.0 g, 47.56 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (7.3 mL, 52.31 mmol) to the suspension.

-

Slowly add a solution of di-tert-butyl dicarbonate (11.4 g, 52.31 mmol) in dichloromethane (20 mL) to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 10% methanol in dichloromethane).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (Eluent: 5-10% methanol in dichloromethane) to afford (S)-tert-butyl (2,4-dihydroxybutyl)carbamate as a colorless oil.

Expected Yield: 85-95%

Protocol 2: Selective Oxidation to (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid

Rationale: The TEMPO-catalyzed oxidation is a mild and highly selective method for the oxidation of primary alcohols to carboxylic acids in the presence of secondary alcohols. Bis(acetoxy)iodobenzene (BAIB) is used as the stoichiometric oxidant.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-tert-butyl (2,4-dihydroxybutyl)carbamate | 205.25 | 8.0 g | 38.97 |

| TEMPO | 156.25 | 0.61 g | 3.90 |

| Bis(acetoxy)iodobenzene (BAIB) | 322.09 | 15.1 g | 46.76 |

| Dichloromethane (CH₂Cl₂) | - | 150 mL | - |

| Water | - | 50 mL | - |

Procedure:

-

Dissolve (S)-tert-butyl (2,4-dihydroxybutyl)carbamate (8.0 g, 38.97 mmol) in a mixture of dichloromethane (150 mL) and water (50 mL) in a 500 mL round-bottom flask.

-

Add TEMPO (0.61 g, 3.90 mmol) to the biphasic mixture.

-

Cool the mixture to 0 °C and add bis(acetoxy)iodobenzene (15.1 g, 46.76 mmol) portion-wise over 1 hour, ensuring the temperature remains below 5 °C.

-

Stir the reaction vigorously at room temperature for 6-8 hours.

-

Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane with 1% acetic acid).

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid, can be used in the next step without further purification or can be purified by column chromatography on silica gel (Eluent: 5-15% methanol in dichloromethane with 1% acetic acid).

Expected Yield: 70-85%

Caption: Experimental workflow for the selective oxidation of the primary alcohol.

Protocol 3: Deprotection to (S)-4-Amino-2-hydroxybutyric Acid

Rationale: The Boc group is acid-labile and can be cleanly removed using trifluoroacetic acid (TFA) at room temperature, yielding the desired amino acid.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid | 219.24 | 6.0 g | 27.37 |

| Dichloromethane (CH₂Cl₂) | - | 50 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | 260 |

Procedure:

-

Dissolve the crude (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid (6.0 g, 27.37 mmol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C and slowly add trifluoroacetic acid (20 mL).

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and dichloromethane.

-

Co-evaporate the residue with toluene (3 x 20 mL) to ensure complete removal of TFA.

-

The resulting crude (S)-4-amino-2-hydroxybutyric acid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) or by ion-exchange chromatography.

Expected Yield: 90-98%

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |

| (S)-tert-butyl (2,4-dihydroxybutyl)carbamate | C₉H₁₉NO₄ | 205.25 | 85-95 | ¹H NMR, ¹³C NMR, MS |

| (S)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoic acid | C₉H₁₇NO₅ | 219.24 | 70-85 | ¹H NMR, ¹³C NMR, MS |

| (S)-4-Amino-2-hydroxybutyric acid | C₄H₉NO₃ | 119.12 | 90-98 | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

Conclusion and Future Perspectives

This application note has detailed a robust and efficient synthetic route for the preparation of the valuable pharmaceutical intermediate, (S)-4-amino-2-hydroxybutyric acid, from the chiral building block (S)-4-aminobutane-1,2-diol. The described protocols are scalable and utilize well-established and reliable chemical transformations. The causality behind each experimental choice, from protecting group strategy to the selection of a mild and selective oxidation method, has been explained to provide a deeper understanding of the synthetic process.

The versatility of this compound extends beyond this single application. The diol functionality can be differentially protected or activated to allow for a wide range of synthetic manipulations. Furthermore, the amino group can be functionalized to introduce diverse substituents. These features make this compound a powerful tool in the drug discovery and development pipeline, enabling the synthesis of a variety of complex and novel molecular entities. Future work could explore enzymatic methods for the selective oxidation of the primary alcohol, which may offer even greater selectivity and more environmentally benign reaction conditions.

References

-

Chiral Pool Synthesis. In Wikipedia. [Link]

Sources

Application Notes and Protocols for the Chromatographic Purification of 4-Aminobutane-1,2-diol

This comprehensive technical guide provides a detailed exploration of the chromatographic purification of 4-Aminobutane-1,2-diol, a valuable chiral building block in pharmaceutical and chemical synthesis. These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind experimental choices to ensure robust and reproducible purification strategies.

Introduction: The Significance of Purifying this compound

This compound is a polar, hydrophilic molecule featuring both an amino group and two hydroxyl groups. Its structural characteristics, including a chiral center at the C2 position, make it a versatile synthon for the creation of complex molecules with specific stereochemistry. The purity of this compound is paramount for its successful application in drug development and other high-stakes research, as impurities can lead to undesirable side reactions, lower yields, and potentially compromise the biological activity and safety of the final product.

The primary challenge in the purification of this compound lies in its high polarity and lack of a significant UV chromophore, which renders traditional reversed-phase chromatography and UV detection less effective. This guide will focus on more suitable chromatographic techniques, namely Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEX), for achiral purification, and Chiral Chromatography for the resolution of its enantiomers.

Physicochemical Properties of this compound Hydrochloride:

| Property | Value | Source |

| Molecular Formula | C₄H₁₂ClNO₂ | PubChem |

| Molecular Weight | 141.60 g/mol | PubChem |

| Appearance | White to off-white solid | (Assumed based on similar compounds) |

| Polarity | High | (Inferred from structure) |

| Chirality | Yes, at C2 | (Inferred from structure) |

Strategic Approach to Purification

A successful purification strategy for this compound requires a logical, multi-step approach. The following diagram illustrates a typical workflow from crude sample to the purified product.

Caption: A generalized workflow for the purification of this compound.

Achiral Purification Strategies: HILIC and IEX

Due to its polar nature, this compound is an ideal candidate for Hydrophilic Interaction Chromatography (HILIC) and Ion-Exchange Chromatography (IEX).

Hydrophilic Interaction Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained in reversed-phase chromatography.[1] The retention mechanism in HILIC involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.[2]

Method Development Insights:

-

Stationary Phase Selection: A variety of polar stationary phases can be employed in HILIC, including bare silica, amide, diol, and zwitterionic phases.[3][4] For this compound, a zwitterionic or an amide phase is recommended as a starting point due to their ability to provide strong retention for polar and ionic compounds.

-

Mobile Phase Composition: The mobile phase in HILIC typically consists of a high percentage of acetonitrile (ACN) and a smaller percentage of an aqueous buffer.[2] A good starting point is 80-95% ACN. The aqueous component should contain a buffer to control the pH and ionic strength. Ammonium formate or ammonium acetate at concentrations of 10-20 mM are excellent choices as they are volatile and compatible with mass spectrometry (MS) detection.[2]

-

pH Optimization: The pH of the mobile phase will influence the ionization state of the amino group of this compound. Working at a pH at least two units away from the pKa of the analyte is recommended for robust method development.[5] For an amine, a slightly acidic pH (e.g., 3-5) will ensure it is protonated, which can enhance its interaction with certain stationary phases.

Protocol: HILIC Purification of this compound

-

Column: Amide or Zwitterionic HILIC column (e.g., 5 µm particle size, 100 Å pore size; dimensions dependent on the scale of purification).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program (for method development):

-

0-2 min: 95% B

-

2-15 min: Linear gradient from 95% to 70% B

-

15-18 min: Hold at 70% B

-

18-20 min: Return to 95% B

-

20-30 min: Column re-equilibration at 95% B

-

-

Flow Rate: Dependent on column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).

-

Column Temperature: 30-40 °C.

-

Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[6][7]

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase conditions (e.g., 95% ACN/5% Mobile Phase A) and filter through a 0.45 µm filter.

Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. Since this compound contains a primary amine, it will be positively charged at a pH below its pKa, making it suitable for cation-exchange chromatography.

Method Development Insights:

-

Resin Selection: A strong cation-exchange (SCX) resin is appropriate for this application.

-

Mobile Phase and Elution: The purification process involves binding the protonated amine to the negatively charged resin at a low ionic strength and then eluting it by increasing the ionic strength (salt gradient) or by increasing the pH to neutralize the amine. Elution with a volatile buffer system, such as ammonium formate or ammonium acetate, is advantageous for subsequent sample workup.

Protocol: Cation-Exchange Purification of this compound

-

Resin: Strong Cation-Exchange (SCX) resin.

-

Equilibration Buffer (Buffer A): 10 mM Ammonium Formate, pH 3.5.

-

Elution Buffer (Buffer B): 500 mM Ammonium Formate, pH 3.5.

-

Purification Steps: a. Pack a column with the SCX resin and equilibrate with Buffer A. b. Dissolve the crude sample in Buffer A and load it onto the column. c. Wash the column with several column volumes of Buffer A to remove neutral and anionic impurities. d. Elute the bound this compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. e. Collect fractions and analyze for the presence of the product.

-

Detection of Fractions: Since the product is non-chromophoric, fractions can be analyzed by Thin Layer Chromatography (TLC) with a ninhydrin stain, or by LC-ELSD/CAD.

Chiral Separation of this compound Enantiomers

The presence of a chiral center necessitates a chiral separation method to isolate the individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective approach.[8][9]

Method Development Insights:

-

Chiral Stationary Phase (CSP) Selection: For underivatized amino alcohols, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are often successful.[10] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also excellent candidates.

-

Mobile Phase: The choice of mobile phase depends on the CSP. For macrocyclic glycopeptide CSPs, polar organic or reversed-phase mobile phases can be used. For polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes are common.

-

Additives: The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution by controlling the ionization of the analyte and its interaction with the CSP.

Protocol: Chiral HPLC Separation of this compound Enantiomers

-

Column: Teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase: A mixture of Methanol and Acetonitrile with a small amount of acidic and basic additives (e.g., 50:50 Methanol:Acetonitrile with 0.1% Trifluoroacetic Acid and 0.1% Diethylamine). The optimal ratio and additives should be determined empirically.

-

Flow Rate: 1.0 mL/min (for a 4.6 mm ID analytical column).

-

Column Temperature: 25 °C.

-

Detection: ELSD or CAD.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase and filter.

Detection Techniques for a Non-Chromophoric Analyte

As this compound lacks a UV-absorbing chromophore, alternative detection methods are essential.

-

Evaporative Light Scattering Detector (ELSD): This universal detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[11][12] It is compatible with gradient elution.[13]

-

Charged Aerosol Detector (CAD): Similar to ELSD, CAD also involves nebulization and solvent evaporation. However, it then charges the analyte particles, and the total charge is measured by an electrometer.[14] CAD generally offers higher sensitivity and a wider dynamic range compared to ELSD.[15]

-

Refractive Index (RI) Detector: While universal, RI detectors are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their utility in method development.

-

Post-Column Derivatization: This technique involves reacting the analyte with a chromophoric or fluorophoric agent after separation. For primary amines, ninhydrin or o-phthalaldehyde (OPA) are common derivatizing agents.[16] However, this adds complexity to the system.

Data Presentation and Interpretation

Table of Recommended Starting Conditions:

| Parameter | HILIC (Achiral) | IEX (Achiral) | Chiral HPLC |

| Stationary Phase | Amide or Zwitterionic | Strong Cation-Exchange | Teicoplanin-based CSP |

| Mobile Phase A | 10 mM Ammonium Formate, pH 3.5 | 10 mM Ammonium Formate, pH 3.5 | - |

| Mobile Phase B | Acetonitrile | 500 mM Ammonium Formate, pH 3.5 | - |

| Mobile Phase | - | - | Methanol/Acetonitrile (50:50) with 0.1% TFA & 0.1% DEA |

| Elution Mode | Gradient (95-70% B) | Gradient (0-100% B) | Isocratic |

| Detector | ELSD or CAD | ELSD or CAD (offline) | ELSD or CAD |

Safety and Handling

This compound hydrochloride is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

The successful chromatographic purification of this compound is readily achievable through a systematic approach to method development. HILIC and IEX are powerful techniques for achiral purification, effectively addressing the challenges posed by the high polarity of the analyte. For the resolution of its enantiomers, chiral HPLC with an appropriate chiral stationary phase is the method of choice. The use of universal detectors such as ELSD or CAD is critical for monitoring the purification process of this non-chromophoric compound. The protocols and insights provided in this guide serve as a robust starting point for developing tailored purification methods that meet the stringent purity requirements of the pharmaceutical and chemical industries.

References

- Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization.

-

Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]

-

Organomation. (n.d.). Chromatography Sample Preparation Guide. [Link]

-

Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

-

Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

-

Buchi. (n.d.). Why HILIC is what your polar compounds need for purification. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

-

Knauer. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

- Luciani, M., et al. (2008). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Journal of Pharmaceutical and Biomedical Analysis.

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. [Link]

- Gamache, P. (2011). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.

-

LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

-

Wikipedia. (n.d.). Evaporative light scattering detector. [Link]

- ResearchGate. (n.d.). Charged aerosol detection in pharmaceutical analysis.

-

MAC-MOD Analytical. (n.d.). A Simple Step by Step Protocol for HILIC Method Development. [Link]

-

LCGC International. (n.d.). Chiral | Application Notes. [Link]

-

Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

- Česká a slovenská farmacie. (2007).

-

LCGC International. (2011). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. [Link]

-

YouTube. (2016). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. [Link]

- Agilent Technologies. (n.d.).

-

Shimadzu. (n.d.). ELSD-LTIII Low Temperature Evaporative Light Scattering Detector. [Link]

- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry.

-

YouTube. (2014). Quick guide to performing ion exchange chromatography. [Link]

Sources

- 1. conductscience.com [conductscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. mac-mod.com [mac-mod.com]

- 6. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. csfarmacie.cz [csfarmacie.cz]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]

- 12. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. lcms.cz [lcms.cz]

- 16. 193.16.218.141 [193.16.218.141]

Application Notes and Protocols for the Quantification of 4-Aminobutane-1,2-diol

Introduction: The Analytical Imperative for 4-Aminobutane-1,2-diol

This compound is a polar molecule containing both amine and diol functional groups. Its structural characteristics make it a key starting material or intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The precise quantification of this compound is critical for ensuring product quality, monitoring reaction kinetics, and meeting regulatory requirements.[1][2][3] The presence of both amine and hydroxyl groups imparts high polarity, making its analysis in complex matrices a challenging task that requires robust and validated analytical methods.[4][5][6]

This comprehensive guide provides detailed protocols for two primary analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice between these methods will depend on available instrumentation, required sensitivity, and the nature of the sample matrix.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation

Principle and Rationale

Direct analysis of polar analytes like this compound by gas chromatography is often hindered by their low volatility and tendency to interact with the stationary phase, leading to poor peak shape and low sensitivity.[4][5] Derivatization is a crucial step to overcome these limitations.[4][5][7] Silylation, a common derivatization technique, replaces the active hydrogens on the amine and hydroxyl groups with nonpolar trimethylsilyl (TMS) groups.[4][8] This chemical modification increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[4][5]

The selection of a silylating agent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful and commonly used reagent for derivatizing both amines and hydroxyls. The subsequent analysis by GC-MS provides high selectivity and sensitivity, allowing for accurate quantification.

Experimental Workflow: GC-MS with Derivatization

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

-

This compound standard (≥98% purity)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine or Acetonitrile (Anhydrous, GC grade)

-

Methanol (HPLC grade)

-

Nitrogen gas (high purity)

-

GC vials with inserts and caps

2. Standard Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-